molecular formula C11H10N2O B158319 1-(2-Phenyl-1H-imidazol-5-YL)ethanone CAS No. 10045-68-8

1-(2-Phenyl-1H-imidazol-5-YL)ethanone

Cat. No.: B158319
CAS No.: 10045-68-8
M. Wt: 186.21 g/mol
InChI Key: ZGCXXRSIQVDAMF-UHFFFAOYSA-N
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Description

1-(2-Phenyl-1H-imidazol-5-YL)ethanone, also known as this compound, is a useful research compound. Its molecular formula is C11H10N2O and its molecular weight is 186.21 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-(2-phenyl-1H-imidazol-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-8(14)10-7-12-11(13-10)9-5-3-2-4-6-9/h2-7H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGCXXRSIQVDAMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C(N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30540621
Record name 1-(2-Phenyl-1H-imidazol-5-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30540621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10045-68-8
Record name 1-(2-Phenyl-1H-imidazol-5-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30540621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 1 (2.2 g, 13.3 mmol) in 20 ml 1,4-dioxane was added benzamidine (3.24 g, 20.0 mmol) and sodium acetate (2.83 g, 33.3 mmol). The reaction was refluxed in an oil bath at 110° C. over 60 hours. After the reaction was cooled to room temperature, the salt was removed through a plug of celite and the filtrate was concentrated to a red oil. This oil was then taken up in ethyl acetate (50 ml) and extracted with 1N HCl (17 ml×3). The combined aqueous layers were basified with aqueous Na2CO3 and then were extracted with ethyl acetate (50 ml×3). The combined organic layers were dried over Na2SO4 and the solvent was removed. Purification by chromatography using CH2Cl2/MeOH (95:5/v:v) afforded 2′ (1.02 g) as the desired product in 41% yield. 1H NMR (acetone-d6, ppm) δ: 7.4-8.1 (m, 7H) and 2.42 (s, 3H).
Name
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
3.24 g
Type
reactant
Reaction Step One
Quantity
2.83 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
41%

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